molecular formula C20H16N4O2S B2532797 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 2097929-50-3

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide

Cat. No.: B2532797
CAS No.: 2097929-50-3
M. Wt: 376.43
InChI Key: ZRFYNKXBSZZPIM-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Multidentate Ligand Synthesis

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide is a component in the synthesis of multidentate ligands, used in coordination chemistry. These ligands feature bidentate arms potentially forming tetradentate, pentadentate, or hexadentate complexes due to their structural versatility (Bell, McCleverty, & Ward, 2003).

PET Imaging Applications

This compound is involved in synthesizing carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging, particularly for imaging human CCR8 (Wang et al., 2008).

Structural and Electronic Analysis

The compound is also utilized in the detailed structural and electronic analysis using techniques like Density Functional Theory (DFT). Such studies help in understanding the stability, atomic charges, and molecular interactions (Sarojini et al., 2012).

Antibacterial Agent Synthesis

It is a precursor in synthesizing new heterocyclic compounds containing a sulfonamido moiety, which show potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Magnetic Anisotropy Studies

This compound contributes to studying magnetic anisotropy in cobalt(ii) complexes, providing insights into coordination geometry and magnetic properties (Wu et al., 2019).

Synthesis of Dyes

It is used in the preparation of naphthoxazole intermediates for synthesizing azo-naphthalenesulfonamide dyes, which have various applications including in the textile industry (Katritzky et al., 1993).

Enhancement of Nanoparticle Properties

The compound is involved in enhancing the properties of nano cobalt oxide through ligand exchange reactions on nanoparticles (Mohammed, 2017).

CDK2 Inhibitors for Anti-Proliferative Activity

It is a precursor in the synthesis of pyridine, pyrazoloyridine, and furopyridine derivatives, acting as CDK2 inhibitors. These compounds exhibit significant anti-proliferative activity against various human cancer cell lines (Abdel-Rahman et al., 2021).

Receptor Antagonist Synthesis

This compound is also used in synthesizing receptor antagonists, particularly in the field of medicinal chemistry, for targeting specific biological receptors (Bradbury et al., 1997).

Anticonvulsant Agent Synthesis

Its derivatives have been explored for their potential as anticonvulsant agents, demonstrating significant activity in various pharmacological tests (Bhandari, Tripathi, & Saraf, 2013).

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have shown significant activity against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated through cytotoxicity tests on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

Future Directions

The future directions for similar compounds involve further development based on the molecular interactions of the derivatized conjugates in docking studies .

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-27(26,19-7-3-5-15-4-1-2-6-17(15)19)24-14-18-20(23-13-12-22-18)16-8-10-21-11-9-16/h1-13,24H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFYNKXBSZZPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.